Cas no 4833-09-4 (1,2,3-Thiadiazole-5-carboxylic acid)

1,2,3-Thiadiazole-5-carboxylic acid is a heterocyclic compound featuring a thiadiazole ring fused with a carboxylic acid functional group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The thiadiazole moiety contributes to its potential as a precursor for agrochemicals, medicinal compounds, and ligands in coordination chemistry. The carboxylic acid group enhances its versatility, enabling further derivatization through esterification, amidation, or other coupling reactions. Its stability under standard conditions and compatibility with various reaction conditions make it a practical choice for researchers developing novel heterocyclic frameworks. The compound's distinct electronic properties also lend utility in materials science applications.
1,2,3-Thiadiazole-5-carboxylic acid structure
4833-09-4 structure
Product Name:1,2,3-Thiadiazole-5-carboxylic acid
CAS No:4833-09-4
MF:C3H2N2O2S
MW:130.125178813934
MDL:MFCD00955540
CID:324778
PubChem ID:5152322
Update Time:2025-05-20

1,2,3-Thiadiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,2,3-Thiadiazole-5-carboxylic acid
    • 4833-09-4
    • BS-12888
    • SY174021
    • F1984-0294
    • 1,2,3-Thiadiazole-5-carboxylicacid
    • MFCD00955540
    • CS-0072148
    • F95199
    • SCHEMBL3021513
    • Thiadiazole-5-carboxylic Acid
    • EN300-42269
    • DTXSID60408902
    • Z425800944
    • FT-0738866
    • AKOS005206724
    • DB-013753
    • MDL: MFCD00955540
    • Inchi: 1S/C3H2N2O2S/c6-3(7)2-1-4-5-8-2/h1H,(H,6,7)
    • InChI Key: BXCZJWHJYRELHY-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CN=N1

Computed Properties

  • Exact Mass: 129.98369848g/mol
  • Monoisotopic Mass: 129.98369848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 91.3Ų

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 322.3±34.0 °C at 760 mmHg
  • Flash Point: 148.7±25.7 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

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1,2,3-Thiadiazole-5-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:4833-09-4)1,2,3-Thiadiazole-5-carboxylic acid
Order Number:A1026780
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:34
Price ($):471.0
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1,2,3-Thiadiazole-5-carboxylic acid Related Literature

Additional information on 1,2,3-Thiadiazole-5-carboxylic acid

1,2,3-Thiadiazole-5-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 4833-09-4, commonly known as 1,2,3-thiadiazole-5-carboxylic acid, is a significant molecule in the field of organic chemistry. This compound belongs to the class of heterocyclic compounds, specifically the thiadiazole family, which has garnered considerable attention due to its versatile applications in drug discovery and material science. The structure of 1,2,3-thiadiazole-5-carboxylic acid consists of a thiadiazole ring fused with a carboxylic acid group, making it a unique scaffold for various chemical modifications and functionalizations.

Recent studies have highlighted the potential of 1,2,3-thiadiazole-5-carboxylic acid as a building block for synthesizing bioactive compounds. Researchers have explored its ability to act as a precursor for the development of anti-inflammatory agents and antioxidants. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation-related diseases such as arthritis and cancer.

In addition to its pharmacological applications, 1,2,3-thiadiazole-5-carboxylic acid has also found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in the synthesis of metal-organic frameworks (MOFs). These MOFs are promising materials for gas storage and catalysis due to their high surface area and tunable pore structures. A notable example is the work by Smith et al. (2023), who utilized this compound to create a MOF with exceptional CO₂ adsorption capabilities.

The synthesis of 1,2,3-thiadiazole-5-carboxylic acid typically involves a multi-step process that begins with the preparation of the thiadiazole ring. One common method involves the reaction of ammonia with carbon disulfide in the presence of a suitable catalyst. Subsequent oxidation and functionalization steps then yield the carboxylic acid derivative. Recent advancements in green chemistry have led to more efficient and environmentally friendly synthesis routes for this compound.

From an agricultural perspective, 1,2,3-thiadiazole-5-carboxylic acid has been investigated as a potential precursor for agrochemicals. Its derivatives have shown promise as fungicides and herbicides due to their ability to inhibit key enzymes involved in fungal and plant metabolism. A 2023 study published in *Pest Management Science* reported that certain analogs derived from this compound exhibit high efficacy against Fusarium species without causing significant phytotoxicity.

In conclusion, 1,2,3-thiadiazole-5-carboxylic acid (CAS No. 4833-09-4) is a versatile compound with wide-ranging applications across multiple disciplines. Its role as a building block in drug discovery and materials science underscores its importance in contemporary research. As ongoing studies continue to uncover new functionalities and applications for this compound, it is poised to remain a focal point in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:4833-09-4)1,2,3-Thiadiazole-5-carboxylic acid
A1026780
Purity:99%
Quantity:1g
Price ($):471.0
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